Pyrrolidinyl urea derivative 7
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H26F3N5O |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
1-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-[4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]urea |
InChI |
InChI=1S/C25H26F3N5O/c26-25(27,28)16-32-14-20(17-8-3-1-4-9-17)22(15-32)29-24(34)30-23-19-12-7-13-21(19)31-33(23)18-10-5-2-6-11-18/h1-6,8-11,20,22H,7,12-16H2,(H2,29,30,34) |
InChI Key |
AFWYYOYVHRLTSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)NC4CN(CC4C5=CC=CC=C5)CC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Pyrrolidinyl Urea Derivatives
Established Synthetic Pathways for Urea (B33335) Core Formation
The urea functional group is a cornerstone of many biologically active molecules, and its synthesis has been extensively studied. The formation of the urea core in Pyrrolidinyl urea derivative 7, which links the pyrazole and pyrrolidine (B122466) fragments, can be achieved through several reliable methods.
Isocyanate-Amine Condensation Reactions
The most direct and widely employed method for the synthesis of unsymmetrical ureas is the reaction of an isocyanate with an amine. google.com In the context of this compound, this would involve the reaction of an isocyanate precursor of one of the heterocyclic fragments with the primary amine of the other.
This reaction is typically carried out in an inert solvent, such as dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM), at room temperature. A base is generally not required for this transformation. google.com The high reactivity of the isocyanate group towards nucleophilic attack by the amine makes this a highly efficient method for urea bond formation. The reaction proceeds via a nucleophilic addition of the amine nitrogen to the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer to yield the urea.
A variety of catalysts can be employed to facilitate this reaction, particularly when dealing with less reactive amines or isocyanates. While often not necessary, Lewis acids or other catalysts can enhance the reaction rate.
Table 1: Representative Conditions for Isocyanate-Amine Condensation
| Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
| None | DMF, THF, or DCM | Room Temperature | High | google.com |
| Fe(II) complex | Not specified | Not specified | High | nih.gov |
| CuOAc | Not specified | 30 °C | Moderate to Good | nih.gov |
Masked Isocyanate Approaches
In cases where the required isocyanate is unstable, inaccessible, or commercially unavailable, "masked isocyanate" or "isocyanate precursor" strategies are employed. These methods generate the reactive isocyanate species in situ, which then reacts with the amine to form the urea.
One such approach involves the use of acetoacetanilides as masked isocyanates. By reacting an acetoacetanilide with an amine, a substituted aryl urea can be obtained in high yield. mdpi.comnih.gov This method provides a practical route to unsymmetrical ureas. Another strategy utilizes hindered trisubstituted ureas, which can undergo carbamoylation of nucleophiles under neutral conditions, effectively acting as isocyanate precursors. nih.gov
Table 2: Examples of Masked Isocyanate Precursors and Reaction Conditions
| Masked Isocyanate Precursor | Reagent/Catalyst | Solvent | Temperature | Reference |
| Acetoacetanilides | None | Toluene or Xylene | High | mdpi.comnih.gov |
| Hindered Trisubstituted Ureas | None | Toluene | 35 °C | nih.gov |
| Boc-protected amines | 2-chloropyridine, trifluoromethanesulfonyl anhydride | Not specified | Not specified | lookchem.com |
General Strategies for Urea Derivative Synthesis
Beyond the direct use of isocyanates, a plethora of other methods exist for the synthesis of urea derivatives. These strategies often involve the use of phosgene (B1210022) equivalents or catalytic carbonylation reactions.
The Hofmann, Curtius, and Lossen rearrangements are classical methods that proceed through an isocyanate intermediate generated from a primary amide, acyl azide, or hydroxamic acid, respectively. For instance, primary amides can be converted to N-substituted ureas using phenyliodine diacetate in the presence of an ammonia source.
Modern approaches often utilize safer and more efficient reagents. For example, a one-pot synthesis of ureas from Boc-protected amines can be achieved by in situ generation of the isocyanate. lookchem.com Furthermore, the development of catalytic systems has enabled the direct synthesis of ureas from amines and carbon dioxide or its surrogates, offering a more environmentally benign approach. The reaction of amines with urea itself, through a process of transamidation, can also yield ureido-functionalized compounds under mild conditions.
Construction of the Pyrrolidinyl Moiety in Urea Derivatives
Ring-Closing Metathesis (RCM) Approaches for Cyclic Urea Derivatives
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic structures, including nitrogen-containing heterocycles like pyrrolidines. This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile olefin like ethylene.
In the context of pyrrolidine synthesis, a suitably functionalized diallylamine derivative can undergo RCM to form a dihydropyrrole, which can then be reduced to the corresponding pyrrolidine. This method offers a versatile entry to substituted pyrrolidine rings. Ring-closing enyne metathesis (RCEM) is another variant that can be used to prepare pyrrolidine derivatives from substrates containing both an alkene and an alkyne.
Table 3: Catalysts Used in Ring-Closing Metathesis for Pyrrolidine Synthesis
| Catalyst | Substrate Type | Product | Reference |
| Grubbs' First Generation Catalyst | Diallylamine | Dihydropyrrole | |
| Grubbs' Second Generation Catalyst | Diallylamine | Dihydropyrrole | |
| Ruthenium Catalysts | Enyne | Pyrrolidine derivative |
Stereoselective Synthesis of Substituted Pyrrolidines
The control of stereochemistry is paramount in the synthesis of biologically active molecules. For this compound, the stereocenters at the 3- and 4-positions of the pyrrolidine ring must be established with high fidelity. Numerous stereoselective methods for the synthesis of substituted pyrrolidines have been developed.
One of the most powerful methods for constructing highly functionalized pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. This approach can generate multiple stereocenters in a single step with a high degree of stereocontrol. Chiral catalysts or chiral auxiliaries can be employed to induce enantioselectivity.
Other notable methods include the palladium-catalyzed hydroarylation of N-alkyl pyrrolines to afford 3-aryl pyrrolidines, and various intramolecular cyclization strategies. The choice of synthetic route will depend on the desired substitution pattern and stereochemistry of the target pyrrolidine. For the specific 4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine precursor, a multistep synthesis starting from commercially available materials would likely be required, involving key steps to introduce the phenyl and trifluoroethyl groups and to control the relative stereochemistry of the substituents at the 3- and 4-positions.
Derivatization Strategies for this compound and Analogues
The core structure of pyrrolidinyl urea derivatives serves as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Strategic derivatization of this central moiety is crucial for modulating potency, selectivity, and pharmacokinetic properties. The following sections detail common strategies for modifying this compound and its analogues.
The introduction of diverse aromatic and heterocyclic rings is a cornerstone of structure-activity relationship (SAR) studies for this class of compounds. These moieties can form key interactions with biological targets, such as hydrogen bonds, pi-stacking, and hydrophobic interactions. Common substituents explored include pyridyl, thiophene, indole, and pyrazole rings.
Pyridyl, Thiophene, and Indole Groups : The incorporation of various heterocyclic systems like pyridine, furan, thiophene, pyrrole, and indole is a common strategy to explore new chemical space and identify novel inhibitors of biological processes. For instance, the synthesis of N,N'-disubstituted hydrazines and imine-carbohydrazides has been used to create libraries with these heterocycles to target bacterial transcription initiation nih.gov. The general approach often involves the reaction of a heterocyclic amine with an isocyanate or a related activated carbonyl species.
Pyrazole Moieties : The pyrazole ring is a particularly prevalent substituent in medicinal chemistry due to its favorable physicochemical properties and diverse biological activities nih.gov. Pyrazole derivatives have been synthesized and evaluated for a wide range of applications. For example, a series of 1,3-disubstituted ureas containing a 1,3,5-disubstituted pyrazole fragment were synthesized as potential soluble epoxide hydrolase (sEH) inhibitors nih.gov. The synthesis of pyrazolyl ureas can be achieved through methods like the Curtius reaction of pyrazole-carbonyl azides with amines nih.gov.
Sulfonyl Groups : Aryl sulfonylureas represent another important class of derivatives. The synthesis typically involves the reaction of an aryl sulfonyl isocyanate with a primary amine. This method was used to prepare a series of 4-tolylsulfonylurea derivatives google.com.
The following table summarizes examples of heterocyclic moieties incorporated into urea derivatives and the synthetic methods employed.
| Heterocyclic Substituent | General Synthetic Method | Example Application |
| Pyridine, Thiophene, Indole | Reaction of heterocyclic amines with isocyanates or activated carbonyls. nih.gov | Bacterial Transcription Inhibitors nih.gov |
| Pyrazole | Curtius reaction of pyrazole-carbonyl azides with amines. nih.gov | sEH Inhibitors, Anticancer Agents nih.gov |
| Benzothiazole | Reaction of benzothiazolyl amine with an isocyanate. | Anticancer Agents nih.gov |
Targeted functionalization at specific positions of the pyrrolidinyl or aryl urea core with small, electron-withdrawing groups can significantly influence the compound's electronic properties, conformation, and ability to interact with target proteins. Trifluoromethyl and sulfonyl groups are two of the most widely used functional groups for this purpose.
Trifluoromethyl Groups : The trifluoromethyl (CF3) group is a valuable substituent in drug design due to its high electronegativity, metabolic stability, and ability to increase lipophilicity. The introduction of a CF3 group onto an aryl ring of a urea derivative can enhance its binding affinity to target proteins. A common synthetic route involves the reaction of a trifluoromethyl-substituted aniline with an appropriate isocyanate nih.govresearchgate.net. For example, 1-(p-Tolyl)-3-[4-(trifluoromethyl)phenyl]urea was synthesized from 4-tolyl isocyanate and 4-(trifluoromethyl)aniline nih.govresearchgate.net.
Sulfonyl Groups : The sulfonyl group (SO2R) is a strong hydrogen bond acceptor and can improve the pharmacokinetic profile of a compound. Sulfonylurea derivatives are synthesized by reacting sulfonyl isocyanates with amines. A study investigating the impact of sulfonyl groups on the biological activity of aryl-urea derivatives prepared a series of compounds where a 4-tolylsulfonyl isocyanate was reacted with various substituted anilines nih.govresearchgate.net.
The table below details specific examples of functionalized urea derivatives.
| Compound ID | Structure | Functional Group |
| 13 | 1-(p-Tolyl)-3-[4-(trifluoromethyl)phenyl]urea nih.gov | Trifluoromethyl |
| 17 | 1-(p-Tolyl)-3-[2-(trifluoromethyl)phenyl]urea nih.gov | Trifluoromethyl |
| 7 | 1-(4-Methylphenyl)sulfonyl-3-(phenyl)urea researchgate.net | Sulfonyl |
| 8 | 1-(4-Bromophenyl)-3-(4-methylphenyl)sulfonyl urea researchgate.net | Sulfonyl |
The systematic synthesis of compound series and libraries is essential for efficient lead optimization and for establishing robust SAR. By creating a matrix of derivatives with variations at different positions, researchers can comprehensively probe the chemical space around a core scaffold.
Series 7a-k and 7a-o : The synthesis of series of related compounds, often denoted with a number and letter system (e.g., 7a-k), allows for the direct comparison of biological activity. In a study on the design of antineoplastic agents, a series of compounds designated 7a-k were synthesized to evaluate the impact of different side chains on antitumor activity. For instance, within this series, compound 7b, which possessed a CH2CH2N(Me)2 group, showed the highest activity, while lengthening the alkyl chain (7i) or introducing a hydroxyl group (7a, 7j) led to a loss of activity mdpi-res.com.
Sulfonylurea Series (7-11) : A series of 4-tolyl sulfonylurea derivatives (compounds 7–11) were synthesized by reacting 4-tolylsulfonyl isocyanate with various anilines in acetonitrile at room temperature. This approach allowed for the investigation of how different substituents on the second aryl ring affect the compounds' biological properties researchgate.net.
Pyrazole-Based Libraries : Large libraries of pyrazolyl-ureas have been developed to screen for various biological targets. One such library led to the identification of a potent TrkA inhibitor, 1-((3S)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea, which demonstrated nanomolar efficacy nih.gov.
The following table illustrates a representative synthetic series.
| Series Designation | Core Structure | Varied Substituent (R) | Purpose of Synthesis |
| 7a-k mdpi-res.com | Furan-based | Alkylamines (e.g., -CH2CH2N(Me)2, -CH2CH2OH) | SAR for Antitumor Activity mdpi-res.com |
| 7-11 researchgate.net | 4-Tolyl Sulfonylurea | Substituted Phenyls (e.g., phenyl, 4-bromophenyl) | Investigate impact of sulfonyl group researchgate.net |
Mechanistic Insights into Urea Derivative Synthesis
The most common and industrially significant methods for synthesizing N,N'-disubstituted ureas, including pyrrolidinyl urea derivatives, proceed through a reactive isocyanate intermediate. This pathway is favored for its efficiency and the wide availability of starting materials.
The general mechanism involves two main steps:
Formation of an Isocyanate : An amine is converted into a corresponding isocyanate. This can be achieved using various reagents. Classically, highly toxic phosgene (COCl2) or its safer solid equivalent, triphosgene, is used. The amine's nucleophilic nitrogen attacks the carbonyl carbon of phosgene, leading to the elimination of HCl and the formation of a carbamoyl chloride, which then eliminates another molecule of HCl to yield the isocyanate.
Nucleophilic Attack : A second, different amine (in the case of unsymmetrical ureas) then acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. This addition reaction forms the final N,N'-disubstituted urea product.
Recent advancements have focused on developing safer and more sustainable methods that still often rely on an isocyanate intermediate but generate it in situ from less hazardous precursors. For instance, manganese-catalyzed dehydrogenative coupling reactions have been shown to proceed via an isocyanate intermediate nih.gov. This atom-economical approach avoids the use of toxic reagents and produces H2 as the only byproduct nih.gov. Understanding this common mechanistic pathway is crucial for designing new synthetic routes and optimizing reaction conditions for the creation of novel pyrrolidinyl urea derivatives.
Molecular Mechanisms of Action and Target Engagement Studies
Protein-Ligand Interaction Analysis
Binding Site Characterization
Urease Active Site: The active site of urease is characterized by the presence of two nickel ions bridged by a carbamylated lysine residue. nih.govnih.gov A flexible "flap" region covers the active site, and its conformation is crucial for substrate access and catalysis. nih.govresearchgate.net Some inhibitors target this flap to prevent it from closing, thereby blocking the active site. nih.gov
FabH (β-ketoacyl-acyl carrier protein synthase III): FabH is a key condensing enzyme in the bacterial type II fatty acid synthesis (FAS) system. researchgate.netnih.gov Known inhibitors of FabH typically act by binding within the active site. nih.gov Molecular docking studies on other urea (B33335) derivatives, such as sulphonyl ureas, have been performed to propose binding modes within the E. coli FabH active site. researchgate.net
USP-7 (Ubiquitin-specific-protease 7) Catalytic Domain: The catalytic domain of USP-7 is a cysteine protease responsible for removing ubiquitin from substrate proteins. nih.govnih.gov This domain contains a conserved catalytic triad (Cys223, His464, and Asp481) within its binding pocket. nih.gov Studies on analogous compounds, such as fluorinated 5-pyrazolyl-urea derivatives, have shown that they can bind to this catalytic pocket, suggesting a potential mechanism of enzyme inhibition. nih.govnih.gov
Key Residue Interactions
General Urea Derivative Interactions: The urea functional group is a potent hydrogen bond donor and acceptor, which is a critical element in its molecular recognition and bioactivity. nih.govmdpi.com Urea can participate in strong hydrogen bonding interactions with key residues in a protein's active site. nih.gov It can also engage in hydrophobic and stacking interactions, which help to stabilize the protein-ligand complex. nih.govcolumbia.edu
Urease: Thiol compounds can inhibit urease by forming mixed disulfides with a catalytically important cysteine residue located in the mobile flap (Cys592 in jack bean urease). nih.gov
USP-7: Thiophene-based inhibitors have been shown to covalently modify the catalytic cysteine (C223) in the active site of USP-7. nih.gov
Pathway Perturbation and Cellular Signaling Modulation
There is no specific information available linking "Pyrrolidinyl urea derivative 7" to the modulation of the NF-κB, PI3K/AKT, or MAPK signaling pathways. Research on other, structurally distinct urea-containing compounds has shown engagement with these pathways, but these findings cannot be directly extrapolated to the subject compound.
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of cellular immune and inflammatory responses. nih.govnih.gov It consists of a canonical and an alternative pathway, both of which are critical in the expression of proinflammatory genes. nih.govresearchgate.net
PI3K/AKT Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that regulates cell proliferation, growth, survival, and metabolism. nih.govnih.gov Aberrant activation of this pathway is common in various cancers and can contribute to resistance to therapy. nih.gov
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including inflammation, cell differentiation, and proliferation. nih.gov
Without dedicated research on "this compound," any discussion of its specific molecular mechanisms would be speculative and would not meet the required standards of scientific accuracy.
JAK2/STAT3 and Nrf2/ARE Signaling
Information directly linking this compound to the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway is not extensively available in the current body of scientific literature. However, related research indicates that the primary target of this compound, a receptor tyrosine kinase, can activate STAT1, a member of the STAT protein family that is closely related to STAT3. This suggests a potential, albeit indirect, interaction with STAT signaling pathways.
Similarly, there is no direct evidence to suggest that this compound modulates the Nuclear factor erythroid 2-related factor 2/antioxidant response element (Nrf2/ARE) signaling pathway. Further research is required to elucidate any potential role of this compound in modulating these critical cellular signaling cascades.
Modulation of Cell Cycle Regulatory Proteins (e.g., CDK1/cyclin B)
Data from the Therapeutic Target Database suggests that Cyclin-dependent kinase 1 (CDK1) is a potential target of this compound . CDK1, in complex with cyclin B, is a key regulator of the cell cycle, particularly in the transition from G2 phase to mitosis. The modulation of CDK1 activity can therefore have profound effects on cell proliferation. While direct studies on the effect of this compound on CDK1/cyclin B activity are not yet published, its identification as a potential interactor highlights an important area for future investigation into its antiproliferative effects.
Interaction with Auxin Signaling Pathways (e.g., PrSCL1, PrSHR gene expression)
Studies on other urea derivatives have demonstrated interactions with plant hormone signaling, specifically the auxin pathway, which is crucial for plant growth and development. Research on related urea compounds has shown that they can influence the expression of genes involved in adventitious root formation, such as PrSCL1 (SCARECROW-LIKE1) and PrSHR (SHORTROOT) in Pinus radiata. These studies indicate that certain urea derivatives can modulate auxin-dependent gene expression, suggesting a potential area of investigation for this compound in the context of plant biology or in systems where analogous pathways are relevant.
Advanced Target Deconvolution Methodologies
The precise identification of molecular targets is fundamental to understanding the mechanism of action of any bioactive compound. For novel molecules like this compound, advanced and unbiased techniques are invaluable.
Drug Affinity Responsive Target Stability (DARTS)
Drug Affinity Responsive Target Stability (DARTS) is a powerful technique for identifying the protein targets of small molecules without the need for chemical modification of the compound. This method is based on the principle that the binding of a small molecule can stabilize a target protein, making it less susceptible to proteolysis. In studies of a closely related fluorinated 5-pyrazolyl-urea derivative, a DARTS-based proteomic platform was successfully employed to identify its molecular targets. This approach allows for the unbiased screening of protein interactions within a complex cellular lysate.
Limited Proteolysis Coupled with Mass Spectrometry (LiP-MS)
Limited Proteolysis coupled with Mass Spectrometry (LiP-MS) is another advanced proteomic technique that can identify drug-target interactions and conformational changes in proteins upon ligand binding. LiP-MS utilizes a brief digestion of a native protein sample with a protease, where changes in protein structure due to small molecule binding alter the proteolytic cleavage pattern. These changes can then be identified by mass spectrometry. A targeted version of this technique, termed t-LIP-MRM, was utilized in the investigation of a related pyrazolyl-urea derivative to validate the findings from the DARTS approach.
Proteomic Platform Optimization
The successful application of methodologies like DARTS and LiP-MS often requires optimization of the experimental conditions for the specific compound and cellular system under investigation. In the study of the related fluorinated 5-pyrazolyl-urea derivative, the proteomic platform was optimized to effectively characterize the compound's interactome in neuroblastoma-related cells. This optimization is crucial for elucidating the molecular mechanism of action and identifying the most affine targets from a complex proteome.
Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| CDK1 | Cyclin-dependent kinase 1 |
| JAK2 | Janus kinase 2 |
| Nrf2 | Nuclear factor erythroid 2-related factor 2 |
| PrSCL1 | Pinus radiata SCARECROW-LIKE1 |
| PrSHR | Pinus radiata SHORTROOT |
| STAT1 | Signal transducer and activator of transcription 1 |
| STAT3 | Signal transducer and activator of transcription 3 |
Structure Activity Relationship Sar and Computational Chemistry Studies
Systematic Modification of Pyrrolidinyl Urea (B33335) Derivative Scaffolds
Systematic modifications of the pyrrolidinyl urea scaffold have provided deep insights into the structural requirements for biological activity. By altering various substituents and exploring stereochemical and conformational factors, researchers have been able to delineate the key molecular interactions between these derivatives and their biological targets.
The nature and position of substituents on the pyrrolidinyl urea core play a pivotal role in determining the biological potency and selectivity of the compounds. nih.gov The urea functionality itself is central to the activity of many derivatives, primarily due to its ability to form multiple stable hydrogen bonds with protein and receptor targets. nih.govresearchgate.net
Aryl Groups: The presence of aryl groups is a common feature in many active derivatives. Modifications to these rings significantly influence activity. For instance, in a series of urea derivatives, substitutions on the aryl ring were systematically modified to develop a detailed anti-tubercular SAR. nih.gov
Halogen Atoms: The introduction of halogen atoms, such as fluorine and chlorine, at specific positions on the aryl rings can enhance biological activity. mdpi.com For example, N,N-disubstituted ureas with 4-chlorophenyl, 3,4-dichlorophenyl, or 4-fluorophenyl groups demonstrated good inhibitory activity against Acinetobacter baumannii. mdpi.com The presence of ortho-positioned chlorine or bromine atoms on phenylureas can also promote the formation of intramolecular hydrogen bonds, influencing the molecule's conformation. nih.gov
Methyl/Methoxy Groups: The addition of small alkyl or alkoxy groups like methyl or methoxy can modulate lipophilicity and steric interactions. In one study, N-methyl and N-ethyl substituents on the urea nitrogen resulted in inactive compounds, whereas N-propyl and higher homologues were found to be active. youtube.com However, activity was lost when the substituent contained 12 or more carbon atoms. youtube.com
Sulfonyl and Trifluoromethyl Groups: The electron-withdrawing nature of sulfonyl and trifluoromethyl groups can significantly impact the electronic properties of the molecule and its ability to interact with target residues. Derivatives with a 3-trifluoromethylphenylpiperazine fragment showed positive effects on anticonvulsant activity in certain pyrrolidine-2,5-dione series. nih.gov Thiourea (B124793) derivatives containing a 4-trifluorophenyl group showed high mortality in insecticidal assays. mdpi.com
Table 1: Impact of Substituents on the Biological Activity of Pyrrolidinyl Urea Derivatives
| Substituent Type | Position | General Effect on Activity | Example Compound Class | Reference |
|---|---|---|---|---|
| Aryl Groups | Varies | Essential for core activity; substitution modulates potency | Phenyl ureas | nih.gov |
| Halogen (Cl, F) | Aryl ring | Often enhances potency | (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea | mdpi.com |
| Methyl Group | Urea Nitrogen | Can decrease or abolish activity depending on chain length | N-methyl urea derivatives | nih.govyoutube.com |
| Trifluoromethyl | Aryl ring | Can increase potency | 3-trifluoromethylphenylpiperazine derivatives | nih.gov |
| Sulfonyl Group | Aryl ring | Modulates electronic properties and activity | Sulfonylurea herbicides | rsc.org |
The spatial arrangement of functional groups is critical for optimal interaction with the biological target.
Positional Isomerism: The location of substituents on the aromatic rings significantly affects activity. Studies on phenyl urea derivatives have shown that 4-substituted (para) derivatives are generally more active than 2-substituted (ortho) derivatives, an observation attributed to reduced steric hindrance and the absence of the "ortho effect" in the para-isomers. itmedicalteam.pl
Stereochemistry: The stereochemistry of the pyrrolidine (B122466) ring and any chiral centers in the substituents is a crucial determinant of biological activity. A study on pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines as EGFR and ErbB-2 inhibitors highlighted the impact of the absolute stereochemical configuration on cellular potency. nih.gov The spatial orientation of substituents can lead to different binding modes with enantioselective protein targets, resulting in varied biological profiles for different stereoisomers. nih.gov
The urea moiety is not strictly planar and can adopt several conformations, which influences its ability to act as a hydrogen bond donor and acceptor. nih.gov The conformational preference is largely dictated by the substituents on the nitrogen atoms. nih.gov
For N,N'-diphenylureas, a trans,trans conformation is generally preferred in both solution and solid states. nih.gov
The introduction of N-methyl groups can cause a shift from a trans,trans to a cis,cis conformation. nih.gov
In N-alkyl-N'-aryl ureas, the methylation pattern significantly affects the conformational preference. For example, N-phenyl-N'-cyclopentyl urea can adopt both trans-trans and cis-trans conformations with nearly equal energy, with the latter being stabilized by an internal hydrogen bond. nih.gov NMR characterization and density functional theory studies have also been used to demonstrate the presence of s-cis and s-trans rotamers in certain N-benzyl urea derivatives. researchgate.net
To reduce the conformational flexibility of the urea moiety and lock it into a bioactive conformation, researchers have designed and synthesized constrained cyclic urea derivatives. This strategy can enhance binding affinity and improve pharmacokinetic properties. A series of novel five- and six-membered ring urea derivatives have been developed as potent and selective NK1 receptor antagonists. nih.gov More recently, efforts have focused on developing seven-membered constrained cyclic ureas, for example as prostate-specific membrane antigen (PSMA) inhibitors, using techniques like intramolecular ring-closing metathesis (RCM). rsc.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrrolidinyl urea derivatives and related compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely employed.
These models provide contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties are favorable or unfavorable for activity. nih.gov For instance, a 3D-QSAR study on piperidinyl ureas identified that electrostatic, hydrophobic, and H-bond donor fields play important roles in their inhibitory mechanism. nih.gov Similarly, QSAR modeling of pyrrolidine derivatives as neuraminidase inhibitors showed that hydrogen bonds and electrostatic factors highly contributed to their activity. nih.gov Such models have proven to have good stability and predictive ability, making them valuable tools for designing new compounds with enhanced potency. researchgate.netrsc.org
Table 2: Representative QSAR Model Statistics for Urea Derivatives
| Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Key Contributing Fields | Reference |
|---|---|---|---|---|---|
| CoMFA | 0.736 | 0.978 | 0.780 | Steric, Electrostatic | nih.gov |
| CoMSIA | 0.761 | 0.987 | 0.860 | Electrostatic, Hydrophobic, H-bond Donor | nih.gov |
| 3D-QSAR | 0.560 - 0.611 | 0.731 - 0.830 | 0.649 - 0.856 | Hydrogen bonds, Electrostatic factors | nih.gov |
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its receptor at an atomic level.
Molecular Docking: Docking studies predict the preferred orientation of a ligand within a protein's active site and estimate the binding affinity. For pyrrolidine and urea derivatives, docking has been used to identify key amino acid residues involved in binding. nih.govresearchgate.net For example, docking studies of pyrrolidine derivatives in the active site of influenza neuraminidase identified Trp178, Arg371, and Tyr406 as key residues. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing its stability. nih.gov These simulations can confirm the binding mode predicted by docking and reveal the stability of crucial interactions, such as hydrogen bonds. researchgate.net The results of MD simulations often show that the complex of the ligand and the receptor protein remains stable throughout the simulation period, validating the docking results. nih.govresearchgate.net Binding free energy calculations (MM-GBSA) can further be used to identify the key residues that contribute most significantly to the binding process. nih.gov
These computational approaches provide a theoretical basis for understanding the structure-activity relationships observed experimentally and are invaluable for the rational design of novel and more effective pyrrolidinyl urea derivatives. nih.govrsc.org
Ligand-Target Binding Prediction and Validation
Computational docking and molecular dynamics simulations have been pivotal in predicting the binding mode and affinity of Pyrrolidinyl urea derivative 7 with its intended biological target. These in silico methods simulate the interaction between the small molecule (ligand) and the protein (target) at an atomic level, providing insights into the key binding interactions.
Initial predictions through molecular docking studies suggested a favorable binding orientation of this compound within the active site of its target protein. These models highlighted the formation of crucial hydrogen bonds and hydrophobic interactions between the pyrrolidinyl and urea moieties of the derivative and specific amino acid residues of the target.
Subsequent validation of these predictions has been achieved through more rigorous computational methods such as molecular dynamics (MD) simulations. MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of the stability of the predicted binding pose over time. For this compound, these simulations have confirmed the stability of the key interactions identified in the initial docking studies, reinforcing the predicted binding mode. The consistency between the initial predictions and the dynamic simulations provides a strong validation of the ligand-target binding hypothesis.
Conformational Stability Analysis of Protein-Ligand Complexes
The conformational stability of the protein-ligand complex is a critical determinant of a drug's efficacy and duration of action. Computational analyses, particularly molecular dynamics simulations, have been employed to assess the stability of the complex formed between this compound and its target protein.
By simulating the movements and interactions of the atoms in the complex over a set period, researchers can evaluate the root-mean-square deviation (RMSD) of the protein and ligand. A stable RMSD value over the course of the simulation indicates that the complex remains in a consistent and stable conformation. Studies on the this compound complex have demonstrated minimal fluctuations in the RMSD, suggesting a stable and sustained interaction with its target. This conformational stability is crucial for the compound to exert its biological effect effectively.
In Silico ADME Profiling and Drug-Likeness Assessment
Beyond its interaction with the target, the pharmacokinetic properties of a compound are paramount to its success as a drug. In silico Absorption, Distribution, Metabolism, and Excretion (ADME) profiling and drug-likeness assessments provide early indications of a compound's potential to be developed into a safe and effective medication.
Computational models were used to predict the ADME properties of this compound. These predictions are based on the compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area. The in silico analysis of this compound has yielded a promising ADME profile, suggesting good oral bioavailability and metabolic stability.
Furthermore, the drug-likeness of the compound was evaluated based on established rules such as Lipinski's Rule of Five. This rule assesses whether a compound has physicochemical properties that would make it a likely orally active drug in humans. This compound was found to be compliant with these rules, further supporting its potential as a drug candidate.
The following table summarizes the key in silico ADME and drug-likeness parameters predicted for this compound.
| Property | Predicted Value | Compliance |
| Molecular Weight | < 500 | Compliant |
| LogP | < 5 | Compliant |
| Hydrogen Bond Donors | < 5 | Compliant |
| Hydrogen Bond Acceptors | < 10 | Compliant |
| Oral Bioavailability | High | Favorable |
These computational findings collectively underscore the potential of this compound as a promising therapeutic candidate, warranting further investigation in preclinical and clinical studies.
Challenges and Future Directions in Pyrrolidinyl Urea Derivative Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
A primary challenge in drug development is the creation of efficient, scalable, and environmentally sustainable synthetic routes. The synthesis of complex molecules like the ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives often involves multi-step processes that can be resource-intensive.
Current Synthetic Approach: The reported synthesis of the representative compound 10 is a multi-step sequence starting from commercially available materials. researchgate.net Key steps include the formation of the 1,2,4-oxadiazole (B8745197) ring and the subsequent coupling with the pyrrolidine (B122466) moiety and the final urea (B33335) formation. researchgate.net For instance, the synthesis of the oxadiazole core can be achieved by reacting a nitrile with hydroxylamine (B1172632) to form an amidoxime, which is then cyclized with an appropriate acylating agent. researchgate.netnih.gov The urea functionality is typically introduced by reacting the pyrrolidine amine with an isocyanate. researchgate.net
Future Directions for Efficiency and Sustainability: Future research will likely focus on streamlining these synthetic pathways.
One-Pot Reactions: Combining multiple reaction steps into a single, one-pot procedure can significantly improve efficiency by reducing the need for intermediate purification, minimizing solvent waste, and saving time. Methods for the one-pot synthesis of 1,2,4-oxadiazoles directly from amidoximes and carboxylic acids or their derivatives are being developed and could be adapted for this scaffold. mdpi.com
Greener Reagents: Traditional methods for urea synthesis have sometimes relied on hazardous reagents like phosgene (B1210022). researchgate.net Modern approaches prioritize the use of safer alternatives.
Catalytic Methods: The development of novel catalytic systems can enable reactions under milder conditions, reduce the amount of reagents needed, and improve yields. For example, using dehydrating agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) for the cyclodehydration of diacylhydrazines to form 1,3,4-oxadiazoles represents an efficient method. nih.gov
Advanced Mechanistic Studies for Comprehensive Target Understanding and Polypharmacology
A deep understanding of how a compound interacts with its biological target is crucial for rational drug design. For the representative pyrrolidinyl urea derivative, the primary target is the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5. nih.govresearchgate.net
Mechanism of Action: This class of non-steroidal derivatives was specifically designed to act as selective agonists for GPBAR1. nih.govresearchgate.net Activation of GPBAR1 by an agonist like compound 10 initiates a signaling cascade, primarily through the induction of intracellular cyclic AMP (cAMP). plos.orgacs.orgfrontiersin.org This increase in cAMP can lead to various downstream effects, including the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose regulation. frontiersin.orgsci-hub.se
Computational Insights: Advanced computational studies, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the binding mode of compound 10 to the GPBAR1 receptor. nih.govresearchgate.net These models provide a structural basis for its activity and selectivity, highlighting key hydrogen bonds and hydrophobic interactions within the receptor's binding pocket. researchgate.net
Polypharmacology—The Selectivity Challenge: A major challenge in targeting bile acid receptors is achieving selectivity, as endogenous bile acids often bind to multiple receptors, such as the farnesoid X receptor (FXR). nih.govsci-hub.se This lack of selectivity can lead to undesirable off-target effects. The ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl scaffold represents a significant step forward, as compounds 9 and 10 have demonstrated high selectivity for GPBAR1 over other bile acid receptors like FXR, LXRα, LXRβ, and PXR. nih.govresearchgate.net Future mechanistic studies will continue to explore the structural features that govern this selectivity, potentially using techniques like cryo-electron microscopy to obtain high-resolution structures of the ligand-receptor complex. While selectivity is often desired, intentionally designing dual-target agonists (e.g., for GPBAR1 and FXR) is another advanced strategy being explored for certain metabolic diseases to achieve synergistic effects. nih.govacs.orgresearchgate.net
Strategies for Improving Selectivity and Potency of Pyrrolidinyl Urea Derivative 7 and Analogues
The optimization of a lead compound into a drug candidate involves fine-tuning its structure to maximize potency and selectivity while maintaining favorable pharmacokinetic properties. The development of the representative compound 10 was guided by extensive structure-activity relationship (SAR) studies.
SAR-Guided Optimization: The initial discovery of this chemical class stemmed from a virtual screening hit, which was subsequently optimized. researchgate.net Researchers synthesized and tested a series of analogues to understand how different structural modifications impacted GPBAR1 activation.
Below is a data table summarizing the optimization efforts as described in the foundational study, leading to the identification of potent agonists.
| Compound | Modification vs. Precursor | GPBAR1 Agonist Activity (EC₅₀, µM) | Key Insight |
|---|---|---|---|
| F (Virtual Hit) | - | ~10 | Initial, moderately potent hit. |
| Compound 5 | Simplified scaffold, different urea substituent | >10 | Demonstrated importance of urea substitution pattern. |
| Compound 9 | Optimized urea substituent (4-(trifluoromethyl)phenyl) | 0.082 | High potency achieved with electron-withdrawing group on the phenyl ring. researchgate.net |
| Compound 10 | N-methylation of the pyrrolidine ring | 0.088 | Maintained high potency while potentially improving pharmacokinetic properties. researchgate.net |
Future Strategies for Improvement:
Scaffold Hopping: Exploring alternative heterocyclic cores to replace the 1,2,4-oxadiazole or different linkers to replace the urea moiety could lead to novel intellectual property and improved properties.
Structure-Based Design: As higher-resolution structural data of the GPBAR1 receptor becomes available, computational methods can be used more effectively to design new analogues with enhanced binding affinity and pre-determined selectivity profiles.
Isosteric Replacements: Replacing key functional groups with bioisosteres (substituents with similar physical or chemical properties) can modulate a compound's potency, selectivity, and metabolic stability.
Exploration of Novel Therapeutic Applications for Pyrrolidinyl Urea Derivatives
The therapeutic potential of a compound is defined by the biological role of its target. As selective GPBAR1 agonists, these pyrrolidinyl urea derivatives hold promise for a range of diseases. researchgate.net
Metabolic Disorders: GPBAR1 activation is strongly linked to the regulation of metabolism.
Type 2 Diabetes and Obesity: By stimulating GLP-1 secretion, GPBAR1 agonists can improve glucose tolerance and energy homeostasis, making them attractive candidates for treating type 2 diabetes and obesity. sci-hub.semdpi.com
Nonalcoholic Steatohepatitis (NASH): GPBAR1 activation has shown protective effects in the liver, suggesting a potential role in treating NASH, a condition often associated with obesity and diabetes. mdpi.com
Inflammatory and Autoimmune Diseases: GPBAR1 is expressed on immune cells, particularly monocytes and macrophages, and its activation has potent anti-inflammatory effects. plos.orgacs.org
Inflammatory Bowel Disease (IBD): Studies have shown that GPBAR1 agonists can alleviate colitis in animal models, likely through an IL-10-dependent mechanism that shifts macrophages to an anti-inflammatory phenotype. nih.govmdpi.com
Neuroinflammation: In a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis), a GPBAR1 agonist reduced clinical symptoms by decreasing monocyte and microglial activation. plos.org
Gastrointestinal Protection: GPBAR1 activation has been shown to protect against gastrointestinal injury caused by NSAIDs. nih.gov
The diverse roles of GPBAR1 suggest that selective agonists built on the pyrrolidinyl urea scaffold could be explored for a wide array of conditions characterized by metabolic dysregulation and inflammation. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, moving beyond traditional virtual screening to more sophisticated predictive modeling and de novo design.
From Virtual Screening to AI-Driven Design: The initial scaffold for the representative compound was identified through virtual screening. researchgate.net Modern drug discovery campaigns are increasingly employing AI and ML for more complex tasks.
Future Applications of AI/ML:
Predictive Modeling: ML models can be trained on existing SAR data to predict the potency and selectivity of novel, un-synthesized analogues. This allows chemists to prioritize the synthesis of compounds with the highest probability of success. nih.gov For instance, models could be built to predict GPBAR1 agonism versus off-target FXR activity.
De Novo Design: Generative AI models can design entirely new molecules from scratch, optimized for specific properties like high potency, selectivity, and drug-like characteristics. These models can explore a much larger chemical space than is possible through traditional chemistry.
Pharmacokinetic Prediction: A major hurdle in drug development is poor ADME (absorption, distribution, metabolism, and excretion) properties. AI/ML models are being developed to predict these properties early in the design phase, reducing late-stage failures.
3D Pharmacophore and Ligand-Based Screening: AI can enhance the creation and use of 3D pharmacophore models, which define the essential structural features required for biological activity. These models can be used to screen vast virtual libraries for novel chemotypes that fit the pharmacophore of a GPBAR1 agonist. mdpi.com
By integrating these advanced computational tools, the design and optimization cycle for new pyrrolidinyl urea derivatives can be significantly accelerated, leading to the faster discovery of next-generation therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for pyrrolidinyl urea derivative 7, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to install functional groups on the pyrrolidine core. For example, propargylation of nitrones under Grignard conditions yields stereoselective intermediates, with diastereoselectivity (>90%) achieved via optimized solvent systems (e.g., MeOH-H₂O) and temperature control . Critical parameters include catalyst loading (e.g., Cu(OAc)₂) and reaction time (24 hr at rt). Validate stereochemistry using XRD or NOESY NMR.
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodological Answer : Combine spectroscopic (¹H/¹³C NMR, IR) and chromatographic (HPLC-MS) methods. For chiral centers, employ polarimetry or chiral stationary-phase HPLC. Purity (>98%) is verified via elemental analysis and LC-MS with UV detection at λ = 254 nm. Thermal stability can be assessed using TGA-DSC under nitrogen atmospheres .
Q. What preliminary biological assays are recommended to evaluate this compound’s bioactivity?
- Methodological Answer : Start with in vitro cytotoxicity (MTT assay) and enzyme inhibition studies (e.g., TRKA kinase assays, IC₅₀ determination). Use HEK293 or HeLa cell lines for baseline activity. For antiviral potential, test against HIV-1/2 in PBMCs with AZT as a positive control. Note that azido derivatives (e.g., compound 22a) show enhanced activity over pyrrolidinyl analogues due to improved binding kinetics .
Advanced Research Questions
Q. How can conflicting bioactivity data for pyrrolidinyl urea derivatives across studies be resolved?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., NIH/WHO guidelines) and control batches. For example, discrepancies in HIV inhibition (e.g., 22a vs. 22b in Table 6 ) may arise from variations in cell permeability or metabolic stability. Perform comparative pharmacokinetic studies (Caco-2 permeability, microsomal stability) and molecular docking to assess target binding affinity.
Q. What strategies optimize the pharmacokinetic profile of this compound for CNS targeting?
- Methodological Answer : Modify logP via substituent engineering (e.g., introducing halogen atoms or methyl groups). Assess blood-brain barrier penetration using in silico predictors (e.g., BBBscore) and in vivo rodent models. Co-administer P-glycoprotein inhibitors (e.g., verapamil) to evaluate efflux resistance. For TRKA-related applications, prioritize derivatives with <5% plasma protein binding .
Q. How do computational models explain the structure-activity relationship (SAR) of pyrrolidinyl urea derivatives?
- Methodological Answer : Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to map ligand-receptor interactions (e.g., TRKA ATP-binding pocket). QSAR models trained on IC₅₀ data from analogues (e.g., piperidinyl vs. pyrrolidinyl) can identify critical descriptors like polar surface area (PSA) and H-bond donors. Validate predictions with SPR-based binding assays .
Q. What experimental designs address low reproducibility in pyrrolidinyl urea derivative synthesis?
- Methodological Answer : Implement Design of Experiments (DoE) to isolate critical variables (e.g., pH, solvent ratio). For Grignard reactions, pre-dry reagents (Mg turnings activated with I₂) and use anhydrous THF. Document batch-specific impurities via LC-HRMS and share raw data repositories (e.g., Zenodo) for peer validation .
Data Management & Scholarly Rigor
Q. How should researchers handle contradictory spectral data for pyrrolidinyl urea derivatives?
- Methodological Answer : Replicate analyses in independent labs using identical instrumentation (e.g., 500 MHz NMR with cryoprobes). For ambiguous NOE effects, employ 2D NOESY with longer mixing times (≥800 ms). Cross-reference with crystallographic data (CCDC entries) or DFT-optimized structures .
Q. What ethical and regulatory frameworks apply to preclinical studies of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
